molecular formula C23H31BO3 B8227804 2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8227804
M. Wt: 366.3 g/mol
InChI Key: LJDPWPHDFXPPPS-UHFFFAOYSA-N
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Description

2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C23H31BO3 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
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Biological Activity

2-(4'-(Isopentyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2828440-09-9) is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety substituted with an isopentyloxy group and a dioxaborolane ring. The molecular formula is C23H31BO3C_{23}H_{31}BO_{3}, with a molecular weight of approximately 366.30 g/mol.

PropertyValue
CAS Number2828440-09-9
Molecular FormulaC23H31BO3
Molecular Weight366.30 g/mol
Purity95%

Research indicates that compounds containing dioxaborolane structures can interact with biological systems through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Specifically, the presence of boron in the structure allows for interactions with biomolecules such as proteins and nucleic acids.

Anticancer Properties

Several studies have investigated the anticancer potential of boron-containing compounds. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:
In vitro studies on breast cancer cell lines demonstrated that derivatives of dioxaborolane could inhibit cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways and upregulation of pro-apoptotic factors.

Antimicrobial Activity

The antimicrobial properties of boron compounds have also been explored. Dioxaborolanes have been reported to exhibit antibacterial activity against various strains of bacteria due to their ability to disrupt bacterial cell membranes.

Research Findings:
A study evaluating the antimicrobial efficacy of similar boron compounds found significant inhibition zones against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of lipid bilayers in bacterial membranes.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian cells at therapeutic concentrations but requires further investigation to establish a comprehensive safety profile.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(3-methylbutoxy)phenyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BO3/c1-17(2)15-16-25-21-13-9-19(10-14-21)18-7-11-20(12-8-18)24-26-22(3,4)23(5,6)27-24/h7-14,17H,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDPWPHDFXPPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.